molecular formula C9H11BrN2O2 B1302201 4-Bromo-N-isopropyl-2-nitroaniline CAS No. 683274-50-2

4-Bromo-N-isopropyl-2-nitroaniline

Cat. No.: B1302201
CAS No.: 683274-50-2
M. Wt: 259.1 g/mol
InChI Key: QKZASAQBZATLAE-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of aniline, where the aniline core is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-N-isopropyl-2-nitroaniline serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

  • Reduction: The nitro group can be reduced to an amine, enhancing its reactivity.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The isopropyl group can be oxidized to yield various derivatives.

Pharmaceutical Development

The compound has shown potential in drug development due to its biological activity. Research indicates that derivatives of this compound may possess:

  • Antimicrobial Properties: Preliminary studies demonstrate significant activity against various bacterial strains, suggesting its potential as a lead compound for antimicrobial agents.
  • Anticancer Activity: In vitro studies have indicated cytotoxic effects on cancer cell lines, with mechanisms linked to apoptosis induction.

Case Study: Antimicrobial Study
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups. This suggests its viability as a precursor for new antimicrobial agents.

Dyes and Pigments

In the dye industry, this compound is crucial for synthesizing azo dyes, which are widely used due to their vibrant colors and stability. Its role as an intermediate enhances the aesthetic appeal of textiles and materials.

Material Science

The properties of this compound make it suitable for formulating specialty materials, including polymers and coatings that require specific thermal and chemical resistance.

Data Table: Overview of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity
PharmaceuticalPotential antimicrobial and anticancer propertiesDrug development opportunities
Dyes and PigmentsKey intermediate in azo dye synthesisVibrant colors for textiles
Material ScienceFormulation of specialty polymers and coatingsSpecific thermal and chemical resistance

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-2-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and isopropyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-isopropyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the isopropyl group increases its hydrophobicity, while the bromine and nitro groups provide sites for further chemical modification .

Biological Activity

4-Bromo-N-isopropyl-2-nitroaniline is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H11BrN2O2
  • Molecular Weight : 260.1 g/mol
  • Functional Groups : Nitro group (-NO2), amine group (-NH), bromine atom (Br), and isopropyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing enzymatic activity and cellular signaling pathways. The bromine atom and isopropyl substituent also play a role in modulating the compound's reactivity and selectivity towards biological targets .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against HIV-1 variants. A study demonstrated that compounds with similar structures showed significant inhibition of HIV-1 replication in MT-4 cells, suggesting that this compound may possess similar activity due to its structural analogies .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has been shown to affect the activity of certain enzymes involved in metabolic pathways. For instance, alterations in Vmax and Km values have been observed in enzymatic assays when exposed to this compound, indicating its potential role as a competitive inhibitor .

Case Studies

  • HIV Replication Inhibition :
    • A study evaluated the efficacy of several nitroaniline derivatives, including this compound, against HIV-1. Results indicated that these compounds could significantly reduce viral load in infected cell lines, pointing towards their potential use in antiviral therapy .
  • Enzyme Activity Modulation :
    • Another research project focused on the modulation of mitochondrial enzymes by various nitroanilines. The study found that this compound altered the respiratory chain's efficiency, suggesting implications for metabolic control and potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
4-Bromo-2-nitroanilineLacks isopropyl groupModerate antibacterial activity
This compoundContains isopropyl groupSignificant antiviral and enzyme inhibition effects
4-Bromo-N-methyl-2-nitroanilineContains methyl groupLimited activity against viral infections

Properties

IUPAC Name

4-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZASAQBZATLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374805
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-50-2
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cold (0° C.) solution of 4-bromo-1-fluoro-2-nitrobenzene (7 g, 32 mmol) in dichloromethane (100 mL) was added isopropylamine (5 mL, 64 mmol). The mixture was allowed to stir at 0° C. for 3 h and room temperature overnight. It was diluted with water and extracted with CH2Cl2. The organic layer was washed with water and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo to give a crude red solid. Trituration with MeOH afforded the title compound as an orange-red solid. MS (ESI, pos. ion) m/z: 260.7 (M+1).
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Synthesis routes and methods II

Procedure details

Isopropylamine (3 mL) is added to a solution of 4-bromo-1-fluoro-2-nitrobenzene (700 mg, 3.18 mmol) in ethanol. The reaction may be stirred for an appropriate time at an appropriate temperature, such as room temperature for overnight and concentrated. The residue may be purified by any appropriate method such as Biotage column chromatography to give 4-bromo-N-isopropyl-2-nitroaniline (770 mg).
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